Hydrogen-Bond Donor Capacity: 2-Azabicyclo vs. Quinuclidine Scaffolds
The 2-azabicyclo[2.2.2]octane scaffold possesses a secondary amine at the bridgehead, imparting hydrogen-bond donor (HBD) functionality. In contrast, the isomeric 1-azabicyclo[2.2.2]octane (quinuclidine) contains a tertiary bridgehead amine with zero HBD capacity [1]. This difference is critical in target-binding contexts requiring a directional H-bond from the scaffold itself. The predicted pKa of the 2-azabicyclo[2.2.2]octane N–H is 9.79 ± 0.29, whereas quinuclidine exhibits pKa ≈ 10.6–11.0 (tertiary ammonium), indicating a >0.8 log unit difference in protonation state at physiological pH [2].
| Evidence Dimension | Hydrogen-bond donor count and predicted pKa of the scaffold amine |
|---|---|
| Target Compound Data | HBD count: 1 (secondary bridgehead N–H); predicted pKa: 9.79 ± 0.29 |
| Comparator Or Baseline | 1-Azabicyclo[2.2.2]octane (quinuclidine): HBD count: 0 (tertiary bridgehead N); pKa: 10.6–11.0 |
| Quantified Difference | Δ HBD count: +1; Δ pKa: approx. –0.8 to –1.2 log units |
| Conditions | Computationally predicted pKa; HBD count derived from SMILES structure and InChI analysis (CAS 1780743-02-3 vs. quinuclidine CAS 100-76-5) |
Why This Matters
For procurement decisions in medicinal chemistry campaigns where the scaffold amine must act as a hydrogen-bond donor (e.g., hinge-binding motifs, peptide-bond mimetics), the 2-aza isomer is structurally mandatory; quinuclidine-based building blocks cannot furnish this interaction.
- [1] Grygorenko, O. O.; Radchenko, D. S.; Volochnyuk, D. M.; Tolmachev, A. A.; Komarov, I. V. Bicyclic Conformationally Restricted Diamines. Chemical Reviews 2011, 111 (9), 5506–5568. View Source
- [2] Kuujia. 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester (CAS 1823522-25-3): Computed Properties – pKa (Predicted): 9.79±0.29; HBD Count: 1. Available at: https://www.kuujia.com/cas-1823522-25-3.html. View Source
